molecular formula C8H6F3N B13014250 5,6,7-Trifluoroindoline

5,6,7-Trifluoroindoline

Cat. No.: B13014250
M. Wt: 173.13 g/mol
InChI Key: XWXKBRSWQNPZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7-Trifluoroindoline is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. Fluorinated indoline scaffolds are of significant interest in Structure-Activity Relationship (SAR) studies, where researchers systematically modify a compound's structure to optimize its potency and selectivity . The introduction of fluorine atoms, particularly in multiple positions on the indoline ring, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this trifluoro derivative a valuable tool for developing new therapeutic agents . This compound is strictly for Research Use Only (RUO). RUO products are essential, specialized tools for scientific investigation and are not intended for use in diagnostic or therapeutic procedures involving humans . It is critical to note that marketing or distribution practices that suggest a clinical diagnostic use for an RUO product are inconsistent with its classification and may draw regulatory scrutiny . As with similar research chemicals, proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3N

Molecular Weight

173.13 g/mol

IUPAC Name

5,6,7-trifluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H6F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h3,12H,1-2H2

InChI Key

XWXKBRSWQNPZKD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C(=C(C=C21)F)F)F

Origin of Product

United States

Reactivity and Transformations of 5,6,7 Trifluoroindoline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) reactions introduce a substituent onto an aromatic ring through the attack of an electrophile. dalalinstitute.commasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. mnstate.edu In the case of 5,6,7-trifluoroindoline, the three fluorine atoms and the annulated pyrrolidine (B122466) ring exert competing electronic effects.

Fluorine, being highly electronegative, is an inductively electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. mnstate.edu However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. mnstate.edu In this compound, the positions ortho and para to each fluorine atom are already substituted by other fluorines or are part of the fused ring system. The indoline (B122111) ring itself, specifically the nitrogen atom, is an activating group and directs electrophiles to the para position (C4).

Given the strong deactivating effect of the three fluorine atoms, electrophilic aromatic substitution on the benzene ring of this compound is expected to be challenging and require harsh reaction conditions. The substitution would most likely occur at the C4 position, driven by the directing effect of the nitrogen atom.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄4-Nitro-5,6,7-trifluoroindoline
HalogenationBr₂/FeBr₃4-Bromo-5,6,7-trifluoroindoline
SulfonationSO₃/H₂SO₄This compound-4-sulfonic acid
Friedel-Crafts AcylationCH₃COCl/AlCl₃4-Acetyl-5,6,7-trifluoroindoline

Nucleophilic Reactions at the Nitrogen and Carbon Centers of the Indoline Ring

The nitrogen atom of the indoline ring is a nucleophilic center and can readily react with various electrophiles. These reactions, such as N-alkylation and N-acylation, are fundamental transformations of the indoline core.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base.

N-Acylation: Acylation of the nitrogen is typically achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

While the nitrogen is the primary site of nucleophilic attack, the C2 methylene (B1212753) group can also exhibit reactivity under certain conditions, for instance, through deprotonation with a strong base to form an enamine-like intermediate. However, such reactions are less common compared to reactions at the nitrogen.

Oxidative Transformations of the Indoline Ring System

The indoline ring is susceptible to various oxidative transformations, leading to the formation of indoles, cyclized products, and isatin (B1672199) derivatives.

A common and important reaction of indolines is their dehydrogenation (aromatization) to the corresponding indole (B1671886). This transformation can be accomplished using a variety of oxidizing agents. The synthesis of 4,5,6,7-tetrafluoroindole has been achieved through a two-step process involving the cyclization of 2,3,4,5,6-pentafluorophenethylamine followed by oxidation of the resulting tetrafluoroindoline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). scribd.com A similar strategy would be applicable for the synthesis of 5,6,7-trifluoroindole from this compound.

Table 2: Reagents for the Dehydrogenation of Indolines

ReagentDescription
Palladium on Carbon (Pd/C)Often used in the presence of a hydrogen acceptor at elevated temperatures.
Manganese Dioxide (MnO₂)A mild and selective oxidizing agent for converting indolines to indoles.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)A powerful dehydrogenating agent. scribd.com

Indoline derivatives can undergo intramolecular oxidative cyclization reactions to form more complex polycyclic structures. nih.govrsc.orgscispace.comrsc.org These reactions often involve the formation of a new ring by creating a bond between a part of the indoline ring and a tethered functional group. While specific examples involving this compound are not prevalent in the literature, the general principles of oxidative cyclization can be applied. For instance, an N-substituted this compound with a suitable pendant nucleophile could be induced to cyclize onto the aromatic ring or the C2 position under oxidative conditions.

The oxidation of the indoline ring at the C2 and C3 positions can lead to the formation of isatin (indole-2,3-dione) derivatives. This compound-2,3-dione is a known compound that can be synthesized from this compound. cymitquimica.comchemuniverse.com This transformation typically involves oxidation of the C2-methylene group to a carbonyl group and subsequent oxidation of the adjacent C3 position.

Table 3: Properties of this compound-2,3-dione

PropertyValue
Molecular FormulaC₈H₂F₃NO₂
Molecular Weight205.09 g/mol
CAS Number107583-37-9

Reductive Transformations of this compound

The reduction of the this compound ring system can be directed at either the benzene ring or the pyrrolidine moiety, although the latter is already in a reduced state. Reduction of the aromatic ring would require harsh conditions, such as high-pressure hydrogenation over a rhodium or ruthenium catalyst. This would lead to the formation of the corresponding trifluoro-perhydroindole derivative. It is important to note that under certain reductive conditions, defluorination could potentially occur.

Rearrangement Reactions Involving the Indoline Scaffold

There is currently no available scientific literature that specifically describes rearrangement reactions involving the this compound scaffold. While rearrangement reactions are a well-documented class of transformations for many heterocyclic compounds, including various indole and indoline derivatives, dedicated studies on the 5,6,7-trifluorinated analogue are absent from the searched scientific databases. Therefore, no data on specific reaction conditions, mechanisms, or resulting products can be provided.

Photochemical Reactivity and Intermediates of this compound Derivatives

Similarly, the photochemical behavior of this compound and its derivatives is not documented in the available scientific literature. The following subsections, which were intended to detail specific aspects of its photochemistry, could not be populated with relevant data.

Laser-Induced Processes and Photolysis Studies

No records of laser-induced processes or photolysis studies specifically involving this compound were found. Consequently, there is no information on the intermediates that may be formed or the products that may result from such reactions.

Elucidation of Reaction Mechanisms in Photochemistry

Due to the absence of photochemical studies on this compound, there has been no elucidation of its potential photochemical reaction mechanisms.

Derivatization Strategies and Synthesis of Functionalized 5,6,7 Trifluoroindoline Compounds

N-Substitution Reactions of 5,6,7-Trifluoroindoline

The secondary amine of the indoline (B122111) ring is a key site for derivatization. N-substitution reactions, such as N-alkylation and N-arylation, are fundamental transformations for introducing diverse functional groups.

N-Alkylation: The N-alkylation of indolines can be achieved through various methods, including reactions with alkyl halides, reductive amination, and Mitsunobu reactions. For instance, the reaction of an indoline with an alkyl halide in the presence of a base is a common approach. Iron-catalyzed N-alkylation of indolines with a range of primary and secondary alcohols has also been reported as an efficient method. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom of this compound can be accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. wikipedia.orglibretexts.orgmatthey.comorganic-chemistry.orgrsc.orgnih.gov This reaction typically involves the use of a palladium catalyst with a suitable phosphine ligand to couple the indoline with an aryl halide or triflate. wikipedia.orglibretexts.orgmatthey.comorganic-chemistry.orgrsc.orgnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields and accommodating a broad range of functional groups on the aryl partner. organic-chemistry.orgnih.gov

Reagent TypeReactionCatalyst/ConditionsProduct Type
Alkyl HalideN-AlkylationBase (e.g., K₂CO₃, NaH)N-Alkyl-5,6,7-trifluoroindoline
AlcoholN-AlkylationIron CatalystN-Alkyl-5,6,7-trifluoroindoline
Aryl HalideN-ArylationPalladium Catalyst, Phosphine Ligand, BaseN-Aryl-5,6,7-trifluoroindoline
Aryl TriflateN-ArylationPalladium Catalyst, Phosphine Ligand, BaseN-Aryl-5,6,7-trifluoroindoline

C-H Functionalization at Various Positions of the Indoline Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov For the this compound core, C-H functionalization can be directed to various positions on both the aromatic and the pyrroline rings.

The presence of the fluorine atoms on the benzene (B151609) ring influences the reactivity and regioselectivity of C-H activation. Transition metal catalysts, such as rhodium(III), can be employed to achieve site-selective amidation at the C7 position of the indoline ring. nih.gov The use of directing groups attached to the indoline nitrogen can facilitate C-H activation at specific positions by forming a metallacyclic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions can be applied to functionalize the this compound scaffold, particularly at positions where a halide or triflate group has been introduced.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. For a trifluoroindoline derivative bearing a bromo or iodo substituent, the Suzuki-Miyaura coupling can be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups. researchgate.net

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used for C-N bond formation at a halogenated position on the aromatic ring of this compound, allowing for the introduction of various primary and secondary amines. wikipedia.orglibretexts.orgmatthey.comnih.gov

Coupling ReactionReactantsCatalyst SystemBond Formed
Suzuki-MiyauraHalo-trifluoroindoline, Organoboron reagentPalladium catalyst, BaseC-C
Buchwald-HartwigHalo-trifluoroindoline, AminePalladium catalyst, Ligand, BaseC-N

Synthesis of this compound-Containing Fused Heterocyclic Systems

The construction of fused heterocyclic systems containing the this compound core can lead to novel molecular architectures with potentially interesting biological activities. This can be achieved through intramolecular cyclization reactions of appropriately functionalized trifluoroindoline derivatives.

For example, the synthesis of pyrrolo[1,2-a]indoles can be accomplished through various strategies, including transition metal-catalyzed cyclization. researchgate.netrsc.org Similarly, pyrazino[1,2-a]indole derivatives can be synthesized via intramolecular cyclization of N-substituted indoles. nih.govencyclopedia.pubresearchgate.netunige.ch These methodologies could potentially be adapted to this compound precursors to generate the corresponding trifluorinated fused systems. For instance, a this compound bearing a suitable functional group at the C2 position could undergo cyclization with a substituent on the nitrogen atom to form a new fused ring. The synthesis of 1,2,4-triazino[5,6-b]indoles has also been reported, which could be a potential route for creating complex fused systems. nih.gov Other complex heterocyclic systems like 5,6,7,8-tetrahydroquinazolines have been synthesized through multi-component reactions, a strategy that could be explored with trifluoroindoline derivatives. nih.govnih.gov

Utilization of Polymer-Supported Reagents in Derivatization

Conjugate Addition Reactions for Building Complex Indoline Derivatives

Conjugate addition, or Michael addition, is a powerful reaction for the formation of carbon-carbon and carbon-heteroatom bonds. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. While direct conjugate addition reactions involving the this compound core as the nucleophile are less common, derivatives of this compound can be elaborated using this methodology. For example, an N-acryloyl derivative of this compound could serve as a Michael acceptor for various nucleophiles. Alternatively, functionalized indolines can be synthesized through intramolecular Michael additions of precursors containing both a nucleophilic moiety and an activated alkene. nih.gov

Spectroscopic Characterization Techniques for 5,6,7 Trifluoroindoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5,6,7-Trifluoroindoline, a multi-faceted NMR approach is necessary to fully characterize its complex structure, which is heavily influenced by the presence of three adjacent fluorine atoms on the benzene (B151609) ring.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the protons on the heterocyclic ring and the amine proton are of primary interest. The aliphatic protons at the C2 and C3 positions are expected to appear as triplets due to coupling with each other, typically in the upfield region of the spectrum. The amine (N-H) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

The sole aromatic proton at the C4 position is anticipated to exhibit a complex multiplet pattern. This complexity arises from coupling to the neighboring fluorine atom at C5 (³JH-F) and potentially longer-range coupling to the fluorine at C6 (⁴JH-F). The magnitude of these through-bond couplings provides valuable information for assigning the aromatic proton's position.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-4 6.8 - 7.5 ddd (doublet of doublet of doublets) ³JH4-F5, ⁴JH4-F6, ⁵JH4-F7
N-H 3.5 - 5.0 br s (broad singlet) N/A
H-2 (α to N) 3.5 - 4.0 t (triplet) ³JH2-H3
H-3 (β to N) 3.0 - 3.5 t (triplet) ³JH3-H2

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all carbon environments within the molecule. In this compound, the carbon signals will be significantly influenced by the attached fluorine atoms through C-F coupling. The carbons directly bonded to fluorine (C5, C6, C7) will appear as doublets with large one-bond coupling constants (¹JC-F). These signals will also exhibit smaller two- and three-bond couplings to the other fluorine atoms. The aromatic carbons not bonded to fluorine (C3a, C4, C7a) will also show smaller C-F couplings. The aliphatic carbons, C2 and C3, will appear in the upfield region of the spectrum.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C7a 140 - 150 ddd
C7 145 - 155 d (¹JC-F) and other smaller couplings
C6 140 - 150 d (¹JC-F) and other smaller couplings
C5 135 - 145 d (¹JC-F) and other smaller couplings
C4 110 - 120 ddd
C3a 125 - 135 ddd
C2 45 - 55 -
C3 30 - 40 -

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. wikipedia.org Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides sharp signals over a wide chemical shift range. wikipedia.org For this compound, three distinct signals are expected, one for each fluorine atom.

The chemical shifts of F5, F6, and F7 will be unique due to their different electronic environments. Furthermore, these signals will exhibit mutual coupling (³JF-F), appearing as doublets of doublets. For instance, the signal for F6 would be split by F5 and F7. Long-range couplings to the aromatic proton (H4) may also be observed. wikipedia.org

Fluorine Assignment Expected Chemical Shift (δ, ppm, relative to CFCl₃) Expected Multiplicity Expected Coupling Constants (J, Hz)
F5 -130 to -150 dd (doublet of doublets) ³JF5-F6, ⁴JF5-H4
F6 -140 to -160 dd (doublet of doublets) ³JF6-F5, ³JF6-F7
F7 -150 to -170 d (doublet) ³JF7-F6

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C signals, especially for complex structures like this compound.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for example, confirming the coupling between the H2 and H3 protons in the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for C2, C3, and C4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbons (C3a and C7a) by observing their correlations with nearby protons.

HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments can reveal through-space correlations, which can be useful in confirming the spatial proximity of atoms, such as the relationship between the protons on the aliphatic ring and the substituents on the aromatic ring.

Solid-State NMR Spectroscopy for Structural Elucidation

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov For this compound, ¹³C and ¹⁹F ssNMR could provide valuable insights into its crystalline packing and polymorphic forms. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of less abundant nuclei like ¹³C. Furthermore, ssNMR can be used to measure internuclear distances and determine the orientation of molecules within a crystal lattice, providing a more complete picture of the solid-state structure. meihonglab.comnih.gov

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretch for the C4-H bond would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Strong absorption bands corresponding to C-F stretching are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C-F bonds often show strong IR absorptions, the symmetric vibrations of the fluorinated aromatic ring may be more prominent in the Raman spectrum. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak Medium-Strong (IR)
Aromatic C-H Stretch 3000 - 3100 Medium Medium (IR)
Aliphatic C-H Stretch 2850 - 2960 Strong Strong (IR)
Aromatic C=C Stretch 1450 - 1600 Strong Medium-Strong (IR/Raman)
C-N Stretch 1250 - 1350 Medium Medium (IR)
C-F Stretch 1000 - 1300 Medium Strong (IR)

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetrical non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in IR spectra.

For this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong Raman signal. The C-F bonds, while having a strong dipole moment (strong in IR), will also have polarizable electron clouds, making them Raman active. The aliphatic portions of the molecule will also give rise to characteristic Raman shifts. The technique is particularly useful for studying molecular structure and can provide information on lattice vibrations and crystal packing in the solid state. scielo.org.mxmdpi.com Comparing the Raman spectrum with the IR spectrum can provide a more complete picture of the vibrational modes of the molecule.

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Predicted Intensity Notes
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic Ring Breathing 990 - 1010 Strong Symmetric ring mode, often strong in Raman.
C-C Ring Stretch 1400 - 1600 Strong

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

For this compound (C₈H₇F₃N), the exact molecular weight is approximately 178.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 178. This peak provides direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Plausible fragmentation pathways for this compound could include the loss of a hydrogen atom, a fluorine atom, or cleavage of the five-membered ring. The stability of the aromatic ring would likely result in fragments corresponding to the fluorinated benzene ring structure. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. MS is also highly sensitive for assessing the purity of a sample by detecting the presence of impurities with different molecular weights.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The technique is particularly useful for analyzing compounds with conjugated π-electron systems.

The parent aromatic compound, indole (B1671886), exhibits strong UV absorption due to its conjugated bicyclic structure. nist.gov However, this compound lacks the 2,3-double bond of the pyrrole ring, which significantly reduces the extent of conjugation. This interruption of the conjugated system is expected to cause a hypsochromic (blue) shift, meaning the absorption maxima (λmax) will occur at shorter wavelengths compared to indole.

The fluorine atoms, acting as auxochromes, may cause subtle shifts in the absorption bands due to their electronic effects on the benzene ring. Typically, fluorination has a smaller effect on the absorption spectrum compared to other halogens. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, likely in the 250-300 nm range. For comparison, the UV-Vis spectrum of a related compound, 6-fluoroindole, has been characterized in studies. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Solvent Notes
π → π* ~260 - 280 Ethanol/Hexane Corresponds to the fluorinated benzene chromophore.

Advanced Spectroscopic Methods for Complex Systems

In more complex biological or material science systems, advanced spectroscopic methods are employed to study the behavior and interactions of this compound derivatives.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Many indole derivatives are known to be fluorescent, and their emission properties are often sensitive to the local environment. researchgate.net

The fluorescence of this compound and its derivatives would originate from the fluorinated aromatic ring. The introduction of fluorine atoms can influence the fluorescence quantum yield and the emission wavelength. For instance, studies on 6-fluorooxindole, a derivative, have noted its fluorescent properties. nih.gov The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence lifetime are key parameters that can be measured. These properties can change upon binding to other molecules or incorporation into complex systems, making fluorescence spectroscopy a valuable tool for studying molecular interactions. Research on other fluorescent indolizine derivatives has also been conducted, highlighting the potential for this class of compounds in various applications. researchgate.net

Near-Infrared (NIR) spectroscopy utilizes the 700 to 2500 nm region of the electromagnetic spectrum. NIR spectra consist of overtones and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. researchgate.net While the signals are generally weaker and broader than their mid-IR counterparts, NIR spectroscopy has the advantage of being non-destructive and allowing for deep sample penetration, making it suitable for the analysis of bulk materials and in-line process monitoring.

For this compound and its derivatives, NIR spectroscopy could be used to probe C-H and N-H bonds in various chemical environments. The first and second overtones of the N-H stretching vibration of the indoline (B122111) ring would appear in the NIR region and could be used to study hydrogen bonding interactions in complex systems. Similarly, overtones of C-H stretching from the aromatic and aliphatic parts of the molecule would be present. While less common for initial structural elucidation, NIR spectroscopy is a powerful tool for quantitative analysis and for studying the physical and chemical properties of materials containing these compounds in complex matrices.

Terahertz Spectroscopy (THz)

Terahertz (THz) spectroscopy is an emerging analytical technique that operates in the far-infrared region of the electromagnetic spectrum, typically between 0.1 and 10 THz. frontiersin.org This region is particularly sensitive to low-frequency molecular vibrations, such as collective vibrational modes and intermolecular interactions, making it a valuable tool for characterizing the structure and dynamics of molecules. americanpharmaceuticalreview.comresearchgate.net For complex organic molecules like this compound and its derivatives, THz spectroscopy can provide unique "fingerprint" spectra that are highly specific to their solid-state forms, including polymorphs and solvates. frontiersin.orgresearchgate.net

The principle of THz time-domain spectroscopy (THz-TDS), a common implementation of this technique, involves generating a short broadband pulse of THz radiation and measuring its electric field as a function of time after it has passed through a sample. researchgate.net By performing a Fourier transform on the time-domain data, the frequency-dependent absorption coefficient and refractive index of the sample can be determined. researchgate.net These parameters provide detailed information about the vibrational modes and dielectric properties of the material under investigation.

Research Findings

While specific experimental THz spectroscopic data for this compound is not extensively available in the public domain, studies on related indole derivatives and fluorinated compounds provide insights into the potential applications and expected findings for this molecule. cqvip.comresearchgate.net Research on various indole derivatives has demonstrated that THz spectroscopy is highly sensitive to the nature and position of substituents on the indole ring. cqvip.com The substitution of hydrogen atoms with fluorine in the 5, 6, and 7 positions of the indoline core is expected to significantly influence the molecule's vibrational modes due to the high electronegativity and mass of fluorine atoms.

These substitutions can lead to distinct shifts in the observed THz absorption peaks compared to the parent indoline molecule. Furthermore, the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which play a crucial role in the crystal packing, are also probed by THz spectroscopy. nih.gov Therefore, different crystalline forms (polymorphs) of this compound, if they exist, would be expected to exhibit unique THz spectra.

Computational methods, particularly density functional theory (DFT), are often employed in conjunction with experimental THz spectroscopy to assign the observed absorption features to specific vibrational modes. cqvip.comnih.gov For this compound, DFT calculations could predict the low-frequency vibrational modes associated with the flexing and torsion of the entire molecule, as well as vibrations involving the C-F bonds and the pyrroline ring. This combined experimental and computational approach allows for a detailed understanding of the solid-state structure and dynamics of the molecule.

The following interactive table summarizes the potential research findings that could be obtained from the THz spectroscopic analysis of this compound and its derivatives, based on the capabilities of the technique as demonstrated with similar compounds.

Computational and Theoretical Investigations of 5,6,7 Trifluoroindoline

Quantum Mechanical Studies of Electronic Structure and Fluorine Effects

While specific ab initio and DFT calculations for 5,6,7-Trifluoroindoline have not been published, these methods are the gold standard for investigating the electronic structure of molecules. For a molecule like this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), would be appropriate for optimizing the geometry and calculating electronic properties. Such calculations would be expected to show a significant polarization of the C-F bonds, with electron density drawn towards the fluorine atoms. This would lead to a decrease in the electron density of the benzene (B151609) ring portion of the indoline (B122111) molecule.

A molecular orbital analysis of this compound would likely reveal lowered energies for both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to unsubstituted indoline. The strong inductive effect of the three fluorine atoms would stabilize the orbitals. The electronic density distribution would be significantly skewed, with regions of high electron density localized around the fluorine atoms and corresponding regions of lower electron density on the carbon atoms to which they are attached. This altered electronic distribution would have profound implications for the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Energetics of this compound

The indoline core consists of a benzene ring fused to a five-membered pyrrolidine (B122466) ring. The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The presence of the three fluorine atoms on the benzene ring is not expected to introduce significant steric hindrance that would dramatically alter the conformational preferences of the pyrrolidine ring. However, subtle electronic effects transmitted through the fused ring system could have a minor influence on the relative energies of the different conformers. A detailed conformational analysis would require computational scans of the potential energy surface, which have not been reported for this specific molecule.

Intermolecular Interactions Involving this compound and its Analogs

The trifluorination of the indoline ring system significantly impacts its ability to engage in intermolecular interactions.

The introduction of electron-withdrawing fluorine atoms onto an aromatic ring generally weakens its ability to participate in cation-π interactions. nih.gov The π-system of the benzene ring in this compound is electron-deficient due to the strong inductive effects of the fluorine atoms. Consequently, its interaction with cations would be significantly weaker compared to that of unsubstituted indoline or indole (B1671886). rsc.org Computational studies on related fluorinated aromatic systems have consistently shown a decrease in the cation-π binding energy with an increasing number of fluorine substituents.

Table 1: Expected Trend of Cation-π Interaction Energy with Fluorination of the Indole Ring

CompoundNumber of Fluorine AtomsExpected Relative Cation-π Interaction Energy
Indole0Strongest
Monofluoroindole1Weaker
Difluoroindole2Weaker
This compound 3 Weakest

This table illustrates a general trend and is not based on specific experimental or computational data for this compound.

The hydrogen bonding capabilities of this compound are twofold: the N-H group of the indoline can act as a hydrogen bond donor, and the fluorine atoms can potentially act as weak hydrogen bond acceptors. The acidity of the N-H proton is expected to be increased due to the electron-withdrawing nature of the trifluorinated benzene ring, potentially making it a stronger hydrogen bond donor compared to unsubstituted indoline.

The ability of covalently bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing research. st-andrews.ac.ukchemistryviews.org Generally, fluorine is considered a weak hydrogen bond acceptor. st-andrews.ac.uk In this compound, the three fluorine atoms could engage in weak hydrogen bonding interactions with suitable donors, although these interactions would be significantly weaker than those involving conventional hydrogen bond acceptors like oxygen or nitrogen.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations on the chemical compound this compound have been identified. This absence of published research prevents a detailed analysis of its reaction mechanisms, spectroscopic signatures, and synthetic pathways through computational modeling as requested.

While the field of computational chemistry provides powerful tools for elucidating the properties and behaviors of molecules, the application of these methods is contingent upon existing foundational research. For this compound, it appears that such studies have not yet been published in the public domain.

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone of modern chemical research, enabling the exploration of molecular structures, reaction energies, and spectroscopic properties. libretexts.orgnih.gov These theoretical investigations are crucial for understanding complex chemical processes. For instance, computational modeling is instrumental in elucidating reaction mechanisms by allowing for the analysis of transition states and reaction pathways. nih.govyoutube.com

One key area of computational investigation is the study of kinetic isotope effects (KIEs), which provides valuable insights into reaction mechanisms by examining the change in reaction rate when an atom is replaced by one of its isotopes. libretexts.orgwikipedia.orgprinceton.edu Theoretical studies can predict KIEs, helping to corroborate or propose mechanistic steps. libretexts.orgwikipedia.org

Furthermore, computational methods are widely used to predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netgithub.io These predictions are invaluable for identifying and characterizing molecules. The accuracy of these predictions has been continually improving with the development of new functionals and basis sets. researchgate.netgithub.io

The feasibility and selectivity of synthetic pathways can also be assessed computationally. nih.gov By calculating the energies of intermediates and transition states, chemists can predict the most likely reaction outcomes and optimize synthetic strategies.

Although general principles of computational chemistry and studies on related fluorinated or indole-containing compounds are abundant, the specific application of these methods to this compound is not documented in the available literature. A singular mention of the synthesis of the related compound, 5,6,7-trifluoroindole, was found in a doctoral thesis, but this work did not extend to the computational analyses required for this article. rug.nl

Without specific research data on this compound, any attempt to generate the detailed article as outlined would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further experimental and computational research on this specific compound is necessary before a comprehensive theoretical analysis can be provided.

Advanced Applications of 5,6,7 Trifluoroindoline in Organic Synthesis and Beyond

5,6,7-Trifluoroindoline as a Strategic Building Block for Complex Molecule Synthesis

The trifluorinated indoline (B122111) core is a key precursor for the synthesis of complex and biologically active molecules. The fluorine substituents can enhance the pharmacological profile of a target molecule by improving metabolic stability and binding affinity. While direct synthetic routes starting from this compound are an area of ongoing research, the utility of fluorinated indoles in constructing intricate molecular architectures is well-documented.

For instance, fluorinated analogues of natural products are of significant interest. The synthesis of fluoroisosteric analogues of the antiparasitic pyrrolobenzoxazine alkaloid CJ-12663 has been achieved, starting from tryptophan. This synthesis involves a key fluorination-cyclization step to create a fluorinated pyrrolobenzoxazine core, demonstrating how a fluorinated indole (B1671886) precursor can be elaborated into a complex heterocyclic system with potential therapeutic applications rsc.org. The introduction of fluorine can lead to derivatives with improved properties compared to the natural, non-fluorinated compounds rsc.org.

The synthesis of complex unnatural amino acids containing fluorine is another area where fluorinated indole derivatives are valuable. Various synthetic methodologies have been developed to access these complex molecules, which often serve as building blocks for peptides with enhanced properties nih.govnih.gov.

Table 1: Examples of Complex Molecules Synthesized from Fluorinated Indole Precursors

Precursor Type Target Molecule Class Key Synthetic Strategy Potential Application
Fluorinated Tryptophan Fluoroisosteric Pyrrolobenzoxazine Alkaloids Fluorination-Cyclization Antiparasitic Agents

Role in the Development of Novel Fluorinated Heterocyclic Scaffolds

The development of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, and the incorporation of fluorine is a widely used strategy to modulate the properties of these scaffolds. Fluorinated N-heterocycles are prevalent in many approved drugs due to the beneficial effects of fluorine on factors like metabolic stability and bioavailability nih.gov. The this compound moiety can be a crucial starting material for the synthesis of a variety of fluorinated heterocyclic systems.

The stereoselective incorporation of fluorine into N-heterocycles can lead to significant changes in their physical and chemical properties, including stability, conformation, and basicity beilstein-journals.orgnih.gov. These changes can be rationally exploited in drug design. Methodologies for the synthesis of stereoselectively fluorinated N-heterocycles are therefore of great importance beilstein-journals.orgnih.gov.

The synthesis of fluorinated heterocycles can be achieved through various strategies, including cycloaddition reactions involving fluorinated building blocks nih.gov. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of the components in these reactions nih.gov. The development of new methods for accessing fluorinated nitrogen heterocycles, such as metal-free approaches for the synthesis of fluorinated indoles, is an active area of research nih.gov.

Applications in the Synthesis of Unnatural Amino Acids, such as Fluorinated Tryptophan Analogs (via indole analogs)

A significant application of fluorinated indoles lies in the synthesis of unnatural amino acids, particularly fluorinated tryptophan analogs. These modified amino acids are valuable tools in chemical biology and are of particular interest for in vivo imaging applications, such as Positron Emission Tomography (PET).

The radiosynthesis of tryptophan and its analogs with the fluorine-18 (¹⁸F) isotope attached to the aromatic ring has been successfully demonstrated nih.gov. Specifically, 4-, 5-, 6-, and 7-[¹⁸F]fluoro tryptophan derivatives have been synthesized using boronate precursors nih.gov. These ¹⁸F-labeled tryptophan derivatives hold promise as PET imaging agents for cancer research, as they can help visualize metabolic pathways that are altered in tumor cells nih.gov.

The synthesis of these fluorinated amino acids often involves multi-step procedures, and the control of enantiopurity is crucial for their biological applications. Therefore, the development of efficient enantioseparation methods for these novel fluorinated tryptophan analogs is an important aspect of their development nih.gov.

Table 2: Synthesis of Fluorinated Tryptophan Analogs for PET Imaging

Fluorinated Tryptophan Analog Isotope Synthetic Precursor Application
4-[¹⁸F]Fluoro-tryptophan ¹⁸F 4-Boropinacol-tryptophan PET Imaging
5-[¹⁸F]Fluoro-tryptophan ¹⁸F 5-Boropinacol-tryptophan PET Imaging
6-[¹⁸F]Fluoro-tryptophan ¹⁸F 6-Boropinacol-tryptophan PET Imaging

Potential in Photoaffinity Labeling Applications (via indole analogs)

Photoaffinity labeling is a powerful technique used to identify and study biomolecular interactions, particularly between small molecules and their protein targets. This method relies on a photoaffinity probe, which is a molecule containing a photoreactive group that can form a covalent bond with a target biomolecule upon irradiation with light. Fluorinated indole analogs have been developed as effective photoaffinity probes.

Specifically, 5- and 6-trifluoromethyldiazirinyl indoles have been synthesized from the corresponding bromoindole derivatives nih.gov. The diazirine group is a small, highly reactive photo-probe that, upon UV irradiation, releases nitrogen gas to generate a highly reactive carbene species. This carbene can then form a covalent bond with nearby molecules, effectively "labeling" the binding site of the probe iris-biotech.de.

These fluorinated diazirinyl indole derivatives can serve as core skeletons for the synthesis of various photoaffinity labels based on bioactive indole metabolites nih.gov. The trifluoromethyl group can enhance the properties of the probe, and the diazirine provides the photoreactive handle for covalent capture of interacting proteins nih.govnih.gov.

Integration into Functional Materials, e.g., Polymers Containing Fluorinated Indoline/Indole Units

The incorporation of fluorinated heterocyclic units into polymers is a promising strategy for developing new functional materials with tailored properties. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy umn.edu. Integrating the unique electronic and biological properties of the indole nucleus with the advantageous characteristics of fluorination can lead to novel polymers with applications in diverse fields.

A recent study demonstrated the synthesis of terpolymers containing fluorinated indole moieties for gene delivery applications rsc.org. In this work, N-(2-(1H-indol-3-yl)ethyl)methacrylamide and its fluorinated analogues were copolymerized with other monomers. The introduction of fluorine increased the hydrophobicity of the polymers, which was found to be a critical factor in their ability to bind and deliver DNA rsc.org. These findings suggest that the strategic incorporation of fluorinated monomers can be an effective way to fine-tune the properties of polymers for biomedical applications rsc.org.

The synthesis of fluorinated conductive polymers is another area of interest, with potential applications in superhydrophobic coatings researchgate.net. The incorporation of fluorinated heterocyclic units can also be used to modify the optical and thermal properties of high-performance polymers like polyimides tandfonline.com.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
9-fluoroellipticine
5-fluoroindole
CJ-12663
4-[¹⁸F]Fluoro-tryptophan
5-[¹⁸F]Fluoro-tryptophan
6-[¹⁸F]Fluoro-tryptophan
7-[¹⁸F]Fluoro-tryptophan
5-trifluoromethyldiazirinyl indole
6-trifluoromethyldiazirinyl indole

Future Directions and Emerging Research Avenues for 5,6,7 Trifluoroindoline

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The future synthesis of 5,6,7-Trifluoroindoline and its derivatives is poised to move beyond traditional multi-step procedures, which are often characterized by harsh reaction conditions and the use of hazardous reagents. The focus is shifting towards green and sustainable chemistry principles that prioritize efficiency, safety, and minimal environmental impact.

Emerging synthetic strategies that could revolutionize the production of this compound include:

Continuous Flow Chemistry: This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. mdpi.comnih.govuc.ptresearchgate.netepa.gov The use of microreactors can minimize the handling of potentially hazardous intermediates and reagents, making the synthesis of fluorinated compounds safer. nih.gov

Biocatalysis: The use of enzymes, such as fluorinases and cytochrome P450s, presents a highly selective and environmentally friendly approach to fluorination and the synthesis of fluorinated building blocks. nih.govnih.gov While direct enzymatic synthesis of this compound has not yet been reported, future research could focus on engineering enzymes to accept indoline (B122111) precursors or related substrates.

Photoredox Catalysis: This method utilizes visible light to initiate chemical reactions under mild conditions, offering a powerful tool for C-H functionalization and the formation of complex molecules. acs.orgacs.orgnih.govresearchgate.netnih.gov Future work could explore the direct C-H fluorination of indoline precursors or the photoredox-mediated cyclization to form the trifluoroindoline core.

Mechanochemistry: Solid-state synthesis through ball milling offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry, reducing waste and often accelerating reaction times. rsc.org This approach could be particularly beneficial for nucleophilic fluorination steps in the synthesis of this compound.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential Challenges
Continuous Flow Chemistry Enhanced safety, scalability, and reproducibility; Precise control over reaction conditions. mdpi.comnih.govuc.ptInitial setup costs; Potential for channel clogging.
Biocatalysis High selectivity (regio-, stereo-, and enantio-); Mild reaction conditions; Environmentally benign. nih.govnih.govLimited substrate scope; Enzyme stability and cost.
Photoredox Catalysis Mild reaction conditions; Access to unique reactive intermediates; High functional group tolerance. acs.orgacs.orgnih.govresearchgate.netnih.govRequirement for specialized equipment; Potential for side reactions.
Mechanochemistry Reduced or no solvent use; Faster reaction times; Potential for novel reactivity. rsc.orgScalability can be challenging; Monitoring reaction progress can be difficult.

Exploration of Undiscovered Reactivity Patterns of the Fluorinated Indoline System

The three fluorine atoms on the benzene (B151609) ring of this compound are expected to significantly influence its electronic properties and, consequently, its chemical reactivity. A thorough investigation of these effects could unveil novel reaction pathways and synthetic applications.

Future research in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the this compound core. researchgate.netnih.govcopernicus.orgacs.orgnih.govresearchgate.net These studies can elucidate the effects of trifluorination on bond dissociation energies, electron density distribution, and the stability of reaction intermediates, guiding experimental design.

Directed C-H Functionalization: The fluorine atoms may alter the regioselectivity of C-H functionalization reactions on both the aromatic and the heterocyclic rings. nih.govrsc.org Exploring a range of catalytic systems could lead to the selective introduction of various functional groups at positions that are typically difficult to access in non-fluorinated indolines.

Dearomatization Reactions: The electron-withdrawing nature of the fluorine atoms could influence the susceptibility of the indole (B1671886) precursor to dearomatization reactions, a powerful strategy for building molecular complexity. chemrxiv.orgresearchgate.net Investigating the performance of this compound precursors in catalytic dearomatization processes could lead to the synthesis of novel spirocyclic and polycyclic scaffolds.

Integration into Advanced Functional Materials and Optoelectronic Applications

Fluorinated organic molecules are increasingly utilized in the development of advanced materials due to their unique electronic and physical properties. The introduction of fluorine can enhance thermal stability, tune electronic energy levels, and influence intermolecular interactions.

Potential applications for this compound in materials science include:

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are often used as electron-transporting or host materials in OLEDs. nih.gov The trifluorinated indoline core could be incorporated into larger conjugated systems to create novel materials with tailored electronic properties for improved device performance.

Organic Photovoltaics (OPVs): The electron-accepting nature of the trifluorinated benzene ring could be exploited in the design of new non-fullerene acceptors for organic solar cells.

Fluorinated Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties for a range of applications, including coatings, membranes, and specialty plastics.

Table 2: Potential Applications of this compound in Materials Science

Application AreaRationale for UsePotential Research Directions
OLEDs Tuning of HOMO/LUMO energy levels; Improved electron transport; Enhanced thermal stability. nih.govSynthesis of this compound-containing luminophores and host materials; Device fabrication and characterization.
OPVs Potential as an electron-accepting building block; Increased open-circuit voltage.Design and synthesis of novel non-fullerene acceptors based on the this compound scaffold.
Fluorinated Polymers Enhanced thermal and chemical resistance; Unique optical and dielectric properties.Polymerization of this compound-containing monomers; Characterization of polymer properties.

Application of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules and reactions.

In the context of this compound, AI and ML could be applied to:

Predicting Synthetic Routes: Retrosynthetic AI algorithms can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially identifying more sustainable and cost-effective routes.

Optimizing Reaction Conditions: ML models can be trained on experimental data to predict the optimal conditions for a given reaction, reducing the number of experiments required and accelerating the development of new synthetic methods.

Discovering New Functional Materials: AI can be used to screen virtual libraries of this compound derivatives for desired electronic and physical properties, identifying promising candidates for applications in organic electronics and other areas before their synthesis.

Understanding Reactivity: Machine learning can help to identify subtle relationships between the structure of fluorinated compounds and their reactivity, leading to a more nuanced understanding of the electronic effects of the trifluoromethyl groups on the indoline system.

The application of these computational tools will undoubtedly play a pivotal role in unlocking the full potential of this compound in the years to come.

Q & A

Basic: What are the optimal synthetic routes for 5,6,7-Trifluoroindoline, and how can reaction conditions be systematically optimized?

The synthesis of this compound typically involves fluorination of indoline precursors or multi-step functionalization. A common approach is electrophilic fluorination using agents like Selectfluor™, followed by deprotection or reduction steps. To optimize conditions, employ Design of Experiments (DoE) to test variables such as solvent polarity (e.g., THF vs. DMF), temperature, and catalyst loading . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using column chromatography . Yield optimization should balance stoichiometric ratios and reaction time, with validation through NMR and mass spectrometry .

Advanced: How can regioselectivity challenges in the fluorination of indoline derivatives be addressed?

Regioselectivity in fluorination is influenced by electronic and steric effects. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals . Experimentally, directing groups (e.g., -NO₂ or -COOR) can be introduced temporarily to steer fluorine placement. Post-fluorination removal of directing groups requires mild conditions to preserve the indoline core. Validate selectivity via ¹⁹F NMR and X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identify proton environments and confirm aromatic fluorination patterns. Fluorine substituents deshield adjacent protons, causing distinct splitting .
  • ¹⁹F NMR : Directly quantifies fluorine incorporation and detects impurities .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula and isotopic patterns .
    Tabulate data with chemical shifts, coupling constants, and integration ratios for reproducibility .

Advanced: How can researchers resolve contradictions between experimental and computational data in structural analysis?

Discrepancies often arise from solvent effects or approximations in computational models. To address this:

  • Compare experimental (e.g., X-ray) and computed (DFT-optimized) structures using root-mean-square deviation (RMSD) analysis.
  • Replicate calculations with solvation models (e.g., PCM or SMD) to account for solvent interactions .
  • Cross-validate with alternative methods like IR spectroscopy for functional group confirmation . Document methodological limitations in supplementary materials .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cell lines to assess viability .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify ligand-receptor interactions . Include positive/negative controls and triplicate measurements for statistical validity .

Advanced: How can pharmacokinetic properties of this compound analogs be optimized for drug discovery?

  • Lipophilicity (LogP) : Adjust via substituent modulation (e.g., -CF₃ vs. -OCH₃) to enhance membrane permeability .
  • Metabolic Stability : Perform hepatic microsomal assays to identify metabolic soft spots. Introduce blocking groups (e.g., deuteration) at vulnerable sites .
  • In Silico ADME Prediction : Tools like SwissADME or pkCSM forecast absorption and toxicity profiles, guiding synthetic priorities .

Basic: How should researchers present synthetic yields and spectroscopic data in manuscripts?

  • Tables : Include columns for substrate, catalyst, solvent, temperature, time, yield, and purity (e.g., HPLC %). Avoid duplicating data in figures .
  • Figures : Use annotated spectra with zoomed regions for key signals (e.g., fluorine peaks in ¹⁹F NMR) .
  • Statistical Reporting : Provide mean ± standard deviation for triplicate experiments and p-values for bioactivity comparisons .

Advanced: What computational strategies support the design of this compound-based catalysts?

  • Molecular Dynamics (MD) Simulations : Model catalyst-substrate interactions in solvent environments to predict enantioselectivity .
  • Machine Learning (ML) : Train models on existing fluorination datasets to recommend optimal reaction conditions .
  • Docking Studies : Screen virtual libraries against protein targets to prioritize synthetic targets .

Basic: How can researchers ensure reproducibility in this compound synthesis?

  • Detailed Protocols : Specify reagent grades (e.g., anhydrous THF), equipment (e.g., Schlenk line for air-sensitive steps), and purification methods .
  • Open Data : Deposit spectral data in public repositories (e.g., PubChem) with accession codes .
  • Negative Results : Report failed attempts (e.g., undesired side products) to guide troubleshooting .

Advanced: What ethical and methodological standards apply to publishing research on fluorinated indolines?

  • Data Provenance : Disclose synthetic routes, characterization tools, and software versions to enable replication .
  • Conflict Resolution : Address contradictory findings by comparing methodologies (e.g., solvent purity in NMR) and inviting third-party validation .
  • Ethical Synthesis : Adopt green chemistry principles (e.g., atom economy) to minimize waste and hazardous byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.